2-ethoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol
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Overview
Description
The compound 2-ethoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol belongs to a class of organic chemicals known for their complex structures and varying applications. Although specific studies directly related to this compound are limited, research on similar molecules indicates their importance in spectroscopic analysis and potential applications in materials science and medicinal chemistry.
Synthesis Analysis
The synthesis of similar ethoxy phenol compounds typically involves multi-step organic reactions, including condensation, nitration, and catalytic hydrogenation processes. These methods lead to the formation of ethoxy phenol derivatives with high yields under optimized conditions (Wang Yu, 2005).
Molecular Structure Analysis
Molecular structure determinations of related compounds are generally performed using X-ray diffraction, IR, and electronic spectroscopy, highlighting the preference of these molecules for the enol form in the solid state. The geometry optimization and molecular electrostatic potential are analyzed using DFT methods, providing insights into the electronic structure and spectroscopic properties of these compounds (Ç. Albayrak et al., 2011).
Chemical Reactions and Properties
The chemical reactions involving ethoxy phenol derivatives often include azo-coupling reactions and Schiff base formations. These reactions result in compounds with varied functionalities and potential for further chemical modifications. The spectroscopic and theoretical studies provide comprehensive details on the vibrational frequencies, natural bond orbital analysis, and non-linear optical properties, indicating the reactive nature and stability of these molecules (C. T. Zeyrek et al., 2015).
properties
IUPAC Name |
2-ethoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-3-19-15-11-13(5-6-14(15)18)12-17-8-4-7-16(2)9-10-17/h5-6,11,18H,3-4,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCVFFADNAPFJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCCN(CC2)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol |
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